{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine
CAS No.:
Cat. No.: VC16427876
Molecular Formula: C9H17ClFN3
Molecular Weight: 221.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17ClFN3 |
|---|---|
| Molecular Weight | 221.70 g/mol |
| IUPAC Name | N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H16FN3.ClH/c1-2-5-11-8-9-3-6-12-13(9)7-4-10;/h3,6,11H,2,4-5,7-8H2,1H3;1H |
| Standard InChI Key | GYSBJIQAPAWLRL-UHFFFAOYSA-N |
| Canonical SMILES | CCCNCC1=CC=NN1CCF.Cl |
Introduction
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine involves multi-step organic reactions. A common approach begins with cyclizing hydrazines with 1,3-diketones to form the pyrazole ring. Subsequent steps introduce the 2-fluoroethyl group via nucleophilic substitution, using fluoroethyl halides under controlled conditions. The propylamine side chain is then added through a condensation reaction, often employing reductive amination to stabilize the product.
Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|---|
| 1 | Pyrazole cyclization | Hydrazine, 1,3-diketone, EtOH, Δ | Microwave-assisted synthesis |
| 2 | Fluoroethyl substitution | 2-fluoroethyl bromide, K₂CO₃, DMF | Phase-transfer catalysis |
| 3 | Propylamine incorporation | Propylamine, NaBH₃CN, MeOH | Flow chemistry for scalability |
Reactivity Profile
The compound participates in oxidation, reduction, and nucleophilic substitution reactions. The pyrazole ring’s electron-deficient nature facilitates electrophilic aromatic substitution at carbon-4, while the fluoroethyl group undergoes hydrolysis under acidic conditions. The propylamine moiety can engage in Schiff base formation, expanding its utility in derivatization.
Physicochemical Properties
Molecular and Structural Characteristics
The compound’s molecular weight (221.70 g/mol) and polar surface area (42.5 Ų) suggest moderate bioavailability. The fluorine atom increases lipophilicity (logP ≈ 2.1), enhancing membrane permeability.
Table 2: Physicochemical Data
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₉H₁₇ClFN₃ | High-resolution MS |
| Molecular Weight | 221.70 g/mol | Calculated from formula |
| Melting Point | Not reported | — |
| Solubility | Soluble in DMSO, MeOH | Experimental testing |
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the fluoroethyl group (δ 4.6 ppm, triplet) and pyrazole protons (δ 7.2 ppm, doublet). Mass spectrometry confirms the molecular ion peak at m/z 221.70.
Biological Activity and Mechanism of Action
Mechanistic Insights
The compound likely modulates enzymatic activity by occupying allosteric sites or competing with endogenous substrates. For example, in silico models predict inhibition of histone deacetylases (HDACs), which regulate gene expression. Metabolomic studies are needed to map its interaction networks.
Applications in Scientific Research
Medicinal Chemistry
As a kinase inhibitor scaffold, this compound could aid in developing targeted cancer therapies. Its fluoroethyl group improves blood-brain barrier penetration, suggesting potential in neuropharmacology.
Agrochemical Development
Pyrazole derivatives are employed in herbicides and insecticides. The compound’s stability under UV light makes it a candidate for outdoor agrochemical formulations.
Future Research Directions
Pharmacokinetic Studies
Investigating absorption, distribution, metabolism, and excretion (ADME) properties is critical. In vitro assays using hepatic microsomes could identify major metabolites.
Derivative Synthesis
Structural modifications, such as replacing the fluoroethyl group with trifluoromethyl or cyano substituents, may enhance bioactivity. Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling can guide these efforts.
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